Cas no 895924-48-8 (1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline)

1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline is a specialized chemical compound featuring both isothiocyanate and sulfonyl functional groups, making it a versatile intermediate in organic synthesis and bioconjugation applications. The isothiocyanate moiety enables selective coupling with amines under mild conditions, facilitating the labeling of biomolecules such as proteins and peptides. The tetrahydroquinoline core contributes to enhanced stability and solubility in organic solvents, while the sulfonyl group offers additional reactivity for further derivatization. This compound is particularly useful in pharmaceutical research, materials science, and chemical biology, where precise functionalization is required. Its well-defined structure and reactivity profile make it a valuable tool for researchers seeking controlled modifications in complex molecular systems.
1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline structure
895924-48-8 structure
商品名:1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline
CAS番号:895924-48-8
MF:C16H14N2O2S2
メガワット:330.425
MDL:MFCD07625848
CID:3119152
PubChem ID:17349500

1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

    • 1-(4-Isothiocyanato-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline
    • 895924-48-8
    • ALBB-003104
    • STK471710
    • VS-06408
    • 1-[(4-isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
    • 1-(4-isothiocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
    • H22547
    • 1-(4-isothiocyanatophenyl)sulfonyl-3,4-dihydro-2H-quinoline
    • MFCD07625848
    • 1-(4-isothiocyanatobenzenesulfonyl)-3,4-dihydro-2H-quinoline
    • AKOS003367282
    • BBL017694
    • 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline
    • MDL: MFCD07625848
    • インチ: InChI=1S/C16H14N2O2S2/c19-22(20,15-9-7-14(8-10-15)17-12-21)18-11-3-5-13-4-1-2-6-16(13)18/h1-2,4,6-10H,3,5,11H2
    • InChIKey: KIKROSFKSRRRLN-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 330.04967004Da
  • どういたいしつりょう: 330.04967004Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 529
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB380666-5 g
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
895924-48-8
5g
€907.00 2023-04-25
abcr
AB380666-500mg
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline; .
895924-48-8
500mg
€269.00 2025-02-17
abcr
AB380666-10g
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline; .
895924-48-8
10g
€1357.00 2025-02-17
abcr
AB380666-1 g
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
895924-48-8
1g
€322.50 2023-04-25
A2B Chem LLC
AJ01835-1g
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
895924-48-8 >95%
1g
$509.00 2024-04-19
A2B Chem LLC
AJ01835-5g
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
895924-48-8 >95%
5g
$995.00 2024-04-19
A2B Chem LLC
AJ01835-500mg
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
895924-48-8 >95%
500mg
$467.00 2024-04-19
A2B Chem LLC
AJ01835-10g
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
895924-48-8 >95%
10g
$1412.00 2024-04-19
TRC
I017760-1000mg
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
895924-48-8
1g
$ 720.00 2022-06-04
TRC
I017760-250mg
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
895924-48-8
250mg
$ 275.00 2022-06-04

1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline 関連文献

1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinolineに関する追加情報

Introduction to 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline (CAS No. 895924-48-8)

1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline (CAS No. 895924-48-8) is a versatile compound with significant applications in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which include a tetrahydroquinoline moiety and an isothiocyanate functional group. These structural elements contribute to its potential utility in various biological and pharmaceutical contexts.

The isothiocyanate group in 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline is particularly noteworthy due to its reactivity and ability to form covalent bonds with nucleophilic residues such as thiols and amines. This property makes the compound a valuable tool in the development of bioconjugates and targeted drug delivery systems. Recent studies have highlighted the importance of isothiocyanate derivatives in enhancing the efficacy and selectivity of therapeutic agents.

The tetrahydroquinoline moiety, on the other hand, is known for its biological activity and has been extensively studied for its potential in various therapeutic areas. For instance, tetrahydroquinolines have shown promise in the treatment of neurodegenerative diseases, cancer, and inflammatory conditions. The combination of the tetrahydroquinoline core with the isothiocyanate group in 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline provides a unique platform for exploring novel therapeutic strategies.

In the context of medicinal chemistry, 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline has been investigated for its potential as a lead compound in drug discovery. Researchers have explored its ability to modulate specific biological targets, such as enzymes and receptors, which are implicated in various disease states. For example, studies have shown that this compound can inhibit certain kinases involved in cancer progression and inflammation.

Beyond its direct therapeutic applications, 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline has also found use as a building block in the synthesis of more complex molecules. Its reactivity and functional versatility make it an attractive starting material for the development of novel compounds with enhanced biological properties. This aspect is particularly relevant in the field of combinatorial chemistry, where large libraries of compounds are generated to identify potential drug candidates.

The synthesis of 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. These improvements have facilitated its broader application in both academic research and industrial settings.

In terms of safety and handling, it is important to note that while 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline is not classified as a hazardous material or controlled substance, appropriate precautions should be taken during its use to ensure laboratory safety. This includes wearing personal protective equipment (PPE) such as gloves and goggles and working under a fume hood when handling the compound.

The future prospects for 1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline are promising. Ongoing research continues to uncover new applications and optimize its properties for specific therapeutic needs. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing the frontiers of medicinal chemistry and pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:895924-48-8)1-(4-Isothiocyanatophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline
A1188809
清らかである:99%
はかる:1g
価格 ($):240.0